1-[(3-chlorophenyl)methyl]-4-(4-nitrophenyl)piperazine
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Overview
Description
1-[(3-chlorophenyl)methyl]-4-(4-nitrophenyl)piperazine is a compound belonging to the piperazine class of chemicals Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[(3-chlorophenyl)methyl]-4-(4-nitrophenyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-[(3-chlorophenyl)methyl]-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-4-(4-nitrophenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to interact with histamine H1 receptors, which play a role in allergic reactions . The compound may act as an antagonist at these receptors, thereby inhibiting the effects of histamine and reducing allergic symptoms.
Comparison with Similar Compounds
1-[(3-chlorophenyl)methyl]-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has a similar structure but with a different substitution pattern on the piperazine ring.
meta-Chlorophenylpiperazine: This compound is a psychoactive drug with different pharmacological properties
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-15-3-1-2-14(12-15)13-19-8-10-20(11-9-19)16-4-6-17(7-5-16)21(22)23/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHCLTUUWUBPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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